Axl-IN-13 is a small molecule compound that acts as an inhibitor of the Axl receptor tyrosine kinase, which plays a significant role in cancer progression and immune evasion. The Axl receptor, part of the TAM (Tyro3, Axl, Mer) family, is implicated in various cellular processes such as proliferation, survival, migration, and angiogenesis. Axl-IN-13 has been developed to target this receptor specifically, aiming to mitigate its oncogenic effects in various tumor types.
The compound was synthesized as part of a series of novel Axl inhibitors aimed at exploring the therapeutic potential of targeting the Axl signaling pathway in cancer. It belongs to the class of pyrimidine derivatives, which have shown efficacy in inhibiting Axl activity in biochemical assays. The classification of Axl-IN-13 falls under small molecule inhibitors with a focus on receptor tyrosine kinases.
The synthesis of Axl-IN-13 involved a rational design approach using computational methods such as in silico docking to predict binding interactions with the Axl kinase domain. The initial step included creating a homology model based on closely related proteins with known structures. Following this, various derivatives were synthesized to optimize binding affinity and inhibitory potency.
Key steps in the synthesis included:
Axl-IN-13 features a 5-chloropyrimidine core linked to an amine-substituted dimethylbenzenesulfonamide moiety. The molecular structure allows for favorable interactions within the hydrophobic pocket of the Axl kinase domain. Key structural data includes:
The primary chemical reaction involving Axl-IN-13 is its interaction with the ATP-binding site of the Axl receptor. Upon binding, it inhibits autophosphorylation and downstream signaling pathways associated with cancer cell proliferation and survival. The mechanism includes:
Axl-IN-13 exerts its effects by disrupting the normal function of the Axl receptor. Upon binding:
Axl-IN-13 exhibits several notable physical and chemical properties:
Analytical techniques such as NMR spectroscopy and mass spectrometry have confirmed its structure and purity. Stability studies show that Axl-IN-13 maintains activity over time under standard storage conditions.
Axl-IN-13 has significant potential applications in cancer research and therapy:
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1